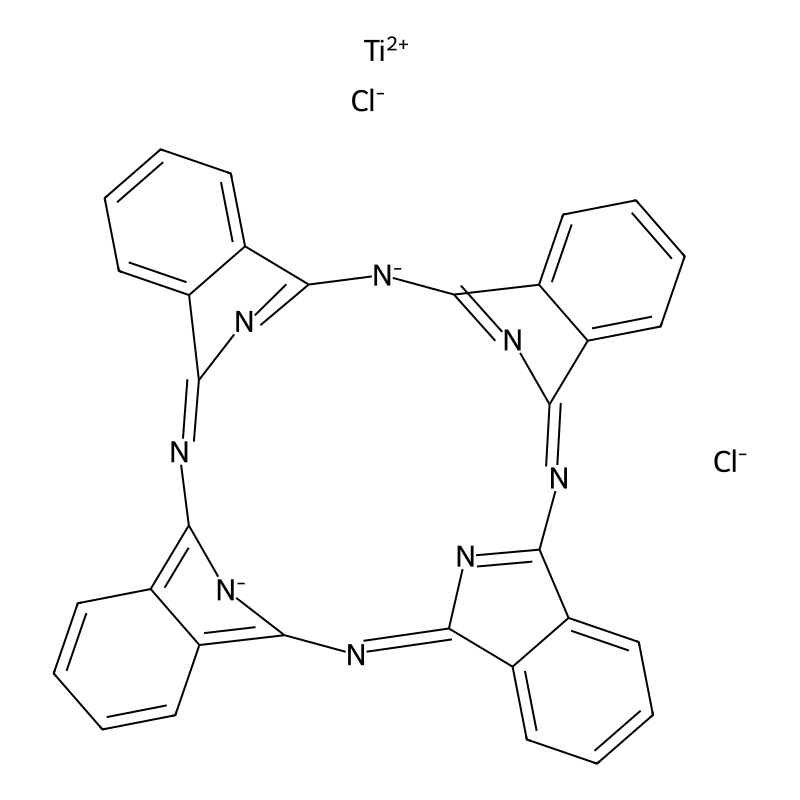

Titanium(IV) phthalocyanine dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Optoelectronic Devices

TiPcCl2 thin films exhibit promising properties for optoelectronic devices. Studies have shown that the optical properties of TiPcCl2 thin films can be influenced by the substrate they are deposited on []. This ability to tune the optical properties makes TiPcCl2 interesting for potential applications in solar cells, light-emitting diodes (LEDs), and photodetectors.

Catalysis

Research suggests that TiPcCl2 may be a potential catalyst for various chemical reactions. Its ability to bind to different molecules and its photoactive properties make it a candidate for photocatalytic applications such as water splitting for hydrogen production [].

Gas Sensing

Due to its ability to interact with certain gas molecules, TiPcCl2 is being explored for gas sensing applications. Studies have shown that TiPcCl2 thin films can change their electrical conductivity upon exposure to gases like NO2 []. This property could be useful in developing gas sensors for environmental monitoring.

Titanium(IV) phthalocyanine dichloride is a coordination compound characterized by its unique structure and properties. It consists of a titanium ion coordinated to a phthalocyanine ligand, which is a large, planar, aromatic macrocycle. The compound has the chemical formula , where represents the phthalocyanine ligand. This compound exhibits significant stability and is known for its intense color, which is typical of many phthalocyanines. Titanium(IV) phthalocyanine dichloride is recognized for its potential applications in catalysis, photochemistry, and materials science due to its ability to engage in various

Research indicates that titanium(IV) phthalocyanine dichloride may exhibit biological activity, particularly in photodynamic therapy (PDT). The compound can generate reactive oxygen species upon light activation, which can be utilized to target and destroy cancer cells. This property makes it a candidate for therapeutic applications in oncology . Furthermore, its interaction with biological molecules may lead to insights into drug delivery systems and biomolecular imaging techniques.

The synthesis of titanium(IV) phthalocyanine dichloride typically involves the reaction of titanium tetrachloride with phthalonitrile. Here are three common methods:

- Direct Reaction: Titanium tetrachloride is reacted with phthalonitrile under controlled conditions to form titanium(IV) phthalocyanine dichloride.

- Solvent Method: The reaction can be performed in various organic solvents that facilitate the formation of the complex while controlling the reaction environment.

- Thermal Decomposition: Titanium(IV) phthalocyanine dichloride can also be synthesized through thermal decomposition of precursor compounds at elevated temperatures .

Studies on the interactions of titanium(IV) phthalocyanine dichloride with different substrates reveal its potential as a versatile catalyst and therapeutic agent. Research has shown that it can effectively bind to various biomolecules, enhancing its applicability in drug delivery systems and photodynamic therapy. Interaction studies also highlight how the compound's electronic properties can be tuned through modifications to the phthalocyanine ligand or by varying its coordination environment .

Titanium(IV) phthalocyanine dichloride shares similarities with other metal phthalocyanines but exhibits unique characteristics due to its titanium center. Here are some comparable compounds:

| Compound | Metal Center | Unique Features |

|---|---|---|

| Zinc phthalocyanine | Zinc | Known for high stability and low toxicity; used in dyes and pigments. |

| Copper(II) phthalocyanine | Copper | Exhibits strong catalytic activity; widely studied for electronic applications. |

| Cobalt(II) phthalocyanine | Cobalt | Used in sensors and electrochemical devices; shows significant redox activity. |

Titanium(IV) phthalocyanine dichloride stands out due to its potential in photocatalysis and photodynamic therapy, offering unique advantages over other metal derivatives through its specific electronic configuration and reactivity profile .